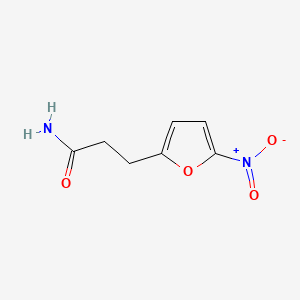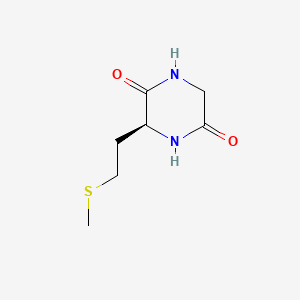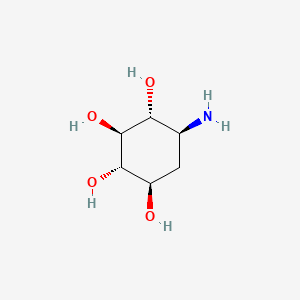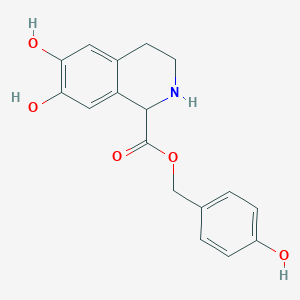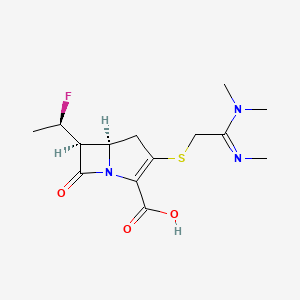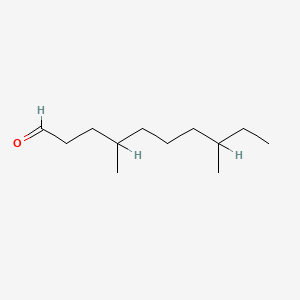
4,8-ジメチルデカナール
概要
説明
4,8-Dimethyldecanal is an organic compound with the molecular formula C12H24O. It is known for its role as an aggregation pheromone produced by male red flour beetles, Tribolium castaneum . This compound is part of the aldehyde family and is characterized by its distinctive structure, which includes two methyl groups attached to a decanal backbone.
科学的研究の応用
4,8-Dimethyldecanal has several scientific research applications:
Chemistry: It is used as a model compound in studying aldehyde reactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily studied for its biological activity.
作用機序
Target of Action
The primary target of 4,8-Dimethyldecanal (4,8-DMD) is the red flour beetle, Tribolium castaneum . It acts as an aggregation pheromone produced by male beetles . The pheromone attracts both male and female beetles, aiding in successful foraging and mating .
Mode of Action
4,8-DMD interacts with its targets by being released into the environment where it acts as a signal to other beetles . The presence of this pheromone signals the presence of a potential mate, leading to aggregation .
Biochemical Pathways
4,8-DMD is biosynthesized through the fatty acid pathway . The biosynthesis of 4,8-DMD proceeds in the sequence Ac-Pr-Ac-Pr-Ac (Ac; acetate, Pr; propionate) . The production of 4,8-DMD was found to be inhibited by 2-octynoic acid, an inhibitor of the fatty acid pathway, but unaffected by mevastatin, an inhibitor of the mevalonate pathway .
Pharmacokinetics
The pharmacokinetics of 4,8-DMD in the context of beetles involves its production, release into the environment, and perception by other beetles
Result of Action
The release of 4,8-DMD results in the aggregation of beetles, which can lead to successful foraging and mating . It also has been found to interrupt death feigning behavior in beetles .
Action Environment
The action of 4,8-DMD is influenced by environmental factors such as the presence of other beetles and the concentration of the pheromone in the environment . The effectiveness of the pheromone can be influenced by these factors, potentially affecting the aggregation, foraging, and mating behaviors of the beetles .
生化学分析
Biochemical Properties
4,8-Dimethyldecanal plays a crucial role in biochemical reactions as an aggregation pheromone. It is biosynthesized through the fatty acid pathway, involving the incorporation of acetate and propionate . The enzymes and proteins involved in its biosynthesis include those that facilitate the conversion of fatty acid precursors into the final aldehyde product. Juvenile hormone III and pathway inhibitors such as 2-octynoic acid have been shown to affect the production of 4,8-Dimethyldecanal . The interactions between 4,8-Dimethyldecanal and these biomolecules are essential for its synthesis and regulation.
Cellular Effects
4,8-Dimethyldecanal influences various cellular processes, particularly in the context of its role as a pheromone. In Tribolium castaneum, it affects cell signaling pathways related to aggregation behavior . The compound’s impact on gene expression and cellular metabolism is evident in its ability to modulate the production of pheromones and other semiochemicals. The presence of 4,8-Dimethyldecanal can lead to changes in cellular function, promoting aggregation and communication among beetles .
Molecular Mechanism
The molecular mechanism of 4,8-Dimethyldecanal involves its binding interactions with specific receptors on the surface of target cells. These interactions trigger a cascade of intracellular events, leading to changes in enzyme activity and gene expression . The compound’s ability to inhibit or activate certain enzymes plays a pivotal role in its function as a pheromone. Additionally, 4,8-Dimethyldecanal’s structure allows it to interact with various biomolecules, facilitating its role in chemical communication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,8-Dimethyldecanal have been observed to change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and exposure to light . Long-term studies have shown that 4,8-Dimethyldecanal can have sustained effects on cellular function, particularly in terms of pheromone production and aggregation behavior.
Dosage Effects in Animal Models
The effects of 4,8-Dimethyldecanal vary with different dosages in animal models. In Tribolium castaneum, higher doses of the compound have been shown to enhance aggregation behavior, while excessively high doses can lead to adverse effects such as reduced mobility and altered reproductive behavior . Understanding the threshold effects and potential toxicity of 4,8-Dimethyldecanal is essential for its safe and effective use in pest management .
Metabolic Pathways
4,8-Dimethyldecanal is involved in metabolic pathways related to fatty acid biosynthesis. The enzymes and cofactors that facilitate its production include those that convert acetate and propionate into the final aldehyde product . The compound’s involvement in these pathways affects metabolic flux and the levels of various metabolites, highlighting its role in the broader context of cellular metabolism .
Transport and Distribution
Within cells and tissues, 4,8-Dimethyldecanal is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, ensuring its availability for pheromone production and release. The transport mechanisms of 4,8-Dimethyldecanal are critical for its function as a chemical signal .
Subcellular Localization
The subcellular localization of 4,8-Dimethyldecanal is primarily within the abdominal epidermis and associated tissues of Tribolium castaneum . This localization is essential for its activity as a pheromone, as it allows the compound to be efficiently produced and released. The targeting signals and post-translational modifications that direct 4,8-Dimethyldecanal to specific compartments or organelles are crucial for its function .
準備方法
Synthetic Routes and Reaction Conditions
4,8-Dimethyldecanal can be synthesized through various methods. One notable method involves the Grignard reaction, where alkyl bromides react with citronellal to form corresponding alcohols. These alcohols are then reduced using lithium aluminum hydride to produce 2-alkenes, which are subsequently epoxidized with m-chloroperbenzoic acid. The final step involves the cleavage of the epoxides to yield 4,8-dimethyldecanal .
Industrial Production Methods
In an industrial setting, the production of 4,8-dimethyldecanal may involve the use of large-scale Grignard reactions followed by reduction and epoxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as gas chromatography-mass spectrometry (GC-MS) is common to analyze and confirm the structure of the synthesized compound .
化学反応の分析
Types of Reactions
4,8-Dimethyldecanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products
Oxidation: 4,8-Dimethyldecanoic acid.
Reduction: 4,8-Dimethyldecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
4,8-Dimethylnonanal: A one-carbon-shortened analogue of 4,8-dimethyldecanal.
4,8-Dimethyldecanoic acid: The oxidized form of 4,8-dimethyldecanal.
4,8-Dimethyldecanol: The reduced form of 4,8-dimethyldecanal.
Uniqueness
4,8-Dimethyldecanal is unique due to its specific role as an aggregation pheromone in Tribolium castaneum. While similar compounds may share structural features, they do not exhibit the same biological activity. The presence of the aldehyde functional group and the specific positioning of the methyl groups are critical for its activity as a pheromone .
特性
IUPAC Name |
4,8-dimethyldecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h10-12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUQKOJHYTYNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(C)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997341 | |
| Record name | 4,8-Dimethyldecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75983-36-7 | |
| Record name | 4,8-Dimethyldecanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75983-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,8-Dimethyldecanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075983367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,8-Dimethyldecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,8-dimethyldecanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




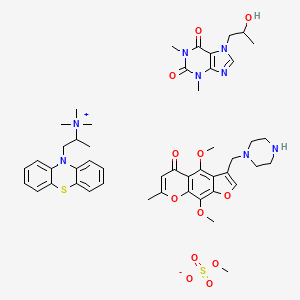
![(6'R,8R,9'S)-6'-Hydroxy-4,4,6',10',10',13'-hexamethyl-3'-oxidospiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-13-aza-3-azoniatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1216296.png)

![1-Propanone,3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)-,hydrochloride (1:1)](/img/structure/B1216299.png)
